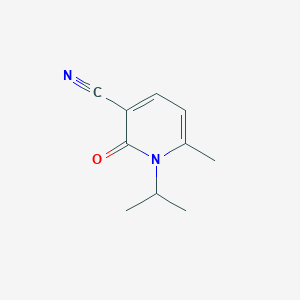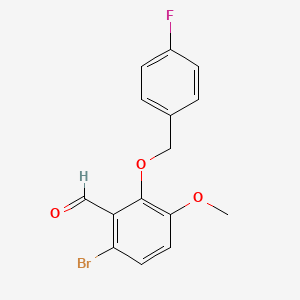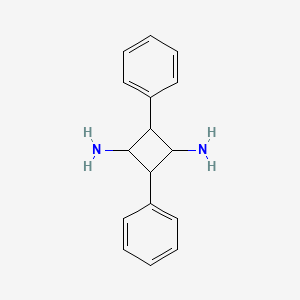
2,4-Diphenylcyclobutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenylcyclobutane-1,3-diamine is an organic compound with the molecular formula C16H18N2 It is a derivative of cyclobutane, featuring two phenyl groups and two amine groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylcyclobutane-1,3-diamine typically involves the [2+2] photocyclization of trans-cinnamic acid derivatives. This method yields cyclobutane derivatives, which can then be further functionalized to introduce the amine groups. The reaction conditions often require UV light to initiate the cyclization process, followed by subsequent chemical modifications to achieve the desired diamine structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2+2] cycloaddition. The process is optimized to ensure high yields and purity of the final product. Post-synthesis, the compound undergoes purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylcyclobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2,4-Diphenylcyclobutane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and metal-organic frameworks
Mechanism of Action
The mechanism by which 2,4-Diphenylcyclobutane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: A structurally similar compound with carboxylic acid groups instead of amine groups.
1,4-Diphenylcyclobutane-2,3-dicarboxylic acid: Another cyclobutane derivative with different substitution patterns.
Uniqueness: 2,4-Diphenylcyclobutane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C16H18N2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2,4-diphenylcyclobutane-1,3-diamine |
InChI |
InChI=1S/C16H18N2/c17-15-13(11-7-3-1-4-8-11)16(18)14(15)12-9-5-2-6-10-12/h1-10,13-16H,17-18H2 |
InChI Key |
OFCIZBDOJOHGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2N)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-6-carboxamide](/img/structure/B12996089.png)
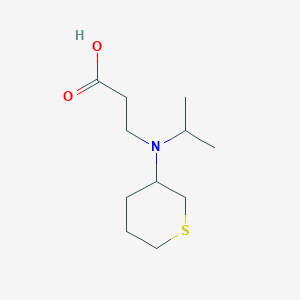
![Rel-tert-butyl ((1s,3s)-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclobutyl)carbamate](/img/structure/B12996104.png)
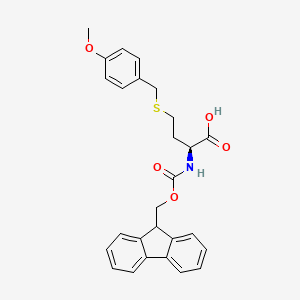
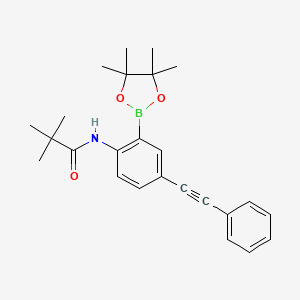
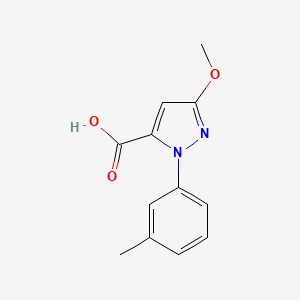
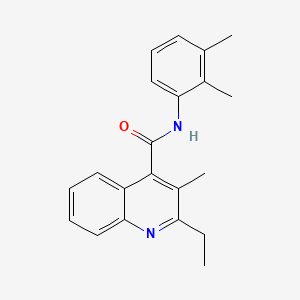


![Methyl 1,1-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B12996138.png)

![(4-Oxaspiro[2.4]heptan-5-yl)methanol](/img/structure/B12996151.png)
